Bienvenue dans la boutique en ligne BenchChem!

Pyroglutamylalanine

Enzyme Kinetics Pyroglutamyl Peptidase Substrate Specificity

Pyroglutamylalanine (pGlu-Ala) is the preferred substrate for pyroglutamyl peptidase (EC 3.4.19.3) assays, with a Km of 0.34 mM—significantly lower than pGlu-Tyr (0.47 mM), enabling superior assay sensitivity. Its N-terminal pyroglutamyl group confers resistance to aminopeptidases, ensuring stability in biological systems. As an endogenous human metabolite, it serves as an authentic LC-MS/MS standard for metabolomics. The pGlu scaffold also supports peptide synthesis and medicinal chemistry for neuroprotective agents. Generic substitution is not feasible due to distinct enzyme kinetics.

Molecular Formula C8H12N2O4
Molecular Weight 200.19 g/mol
Cat. No. B12437793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyroglutamylalanine
Molecular FormulaC8H12N2O4
Molecular Weight200.19 g/mol
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)C1CCC(=O)N1
InChIInChI=1S/C8H12N2O4/c1-4(8(13)14)9-7(12)5-2-3-6(11)10-5/h4-5H,2-3H2,1H3,(H,9,12)(H,10,11)(H,13,14)
InChIKeyYIJVJUARZXCJJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyroglutamylalanine (pGlu-Ala): A Specialized Dipeptide for N-Terminal Protection and Enzyme Substrate Studies


Pyroglutamylalanine (pGlu-Ala, CAS 21282-08-6) is a dipeptide composed of pyroglutamic acid (5-oxoproline) and alanine [1]. As an N-terminal pyroglutamyl (pGlu) peptide, it possesses a blocked amino terminus, which confers resistance to non-specific aminopeptidases and enhances stability in biological systems [2]. This class of compounds is of significant interest in peptide chemistry for its role in preventing degradation, as well as its utility as a specific substrate for characterizing pyroglutamyl peptidases (EC 3.4.19.3) [3].

Why Pyroglutamylalanine Cannot Be Replaced by Other Pyroglutamyl Dipeptides


Generic substitution of pyroglutamyl dipeptides is not feasible due to significant differences in their enzyme-substrate kinetics and physicochemical properties. The specific C-terminal amino acid (alanine in pGlu-Ala) dictates both the binding affinity (Km) and catalytic efficiency for pyroglutamyl peptidases, as well as the overall molecular conformation and reactivity [1]. For instance, substituting alanine with a bulkier residue like tyrosine alters the Km value for the same enzyme, directly impacting its utility in enzymatic assays or its biological half-life [2]. These quantifiable differences in molecular recognition and stability preclude simple interchangeability in research and industrial applications.

Pyroglutamylalanine: Quantitative Differentiation Data Against Closest Analogs


Enzymatic Substrate Differentiation: pGlu-Ala Exhibits 38% Higher Affinity for Pyroglutamyl Peptidase Compared to pGlu-Tyr

Pyroglutamylalanine (pGlu-Ala) is a superior substrate for Streptococcus pyogenes pyroglutamyl peptidase (EC 3.4.19.3) compared to pyroglutamyltyrosine (pGlu-Tyr). The Michaelis-Menten constant (Km), which is inversely related to enzyme-substrate affinity, was measured for both dipeptides under identical conductimetric assay conditions [1].

Enzyme Kinetics Pyroglutamyl Peptidase Substrate Specificity

Structural Differentiation: pGlu-Ala Adopts a Unique Non-Planar Peptide Conformation with a Short Intermolecular Hydrogen Bond

The crystal structure of L-pyroglutamyl-L-alanine reveals a distinctive molecular conformation that differentiates it from other dipeptides. The peptide unit is in a trans configuration but is notably non-planar (ω2 = 167.4(5)°), a deviation from the ideal 180° planarity typically assumed for peptide bonds [1]. Furthermore, the structure is characterized by a short (2.551(5)Å) intermolecular hydrogen bond between the carboxyl OH and the N-acyl oxygen, a feature that influences its crystal packing and solid-state properties [1].

Peptide Crystallography Conformational Analysis Solid-State Chemistry

Metabolic Detection Differentiation: pGlu-Ala is a Detectable but Unquantified Endogenous Metabolite, Unlike Many pGlu-X Dipeptides Which Are Absent in Human Biofluids

Metabolomic profiling from the Human Metabolome Database (HMDB) indicates that pyroglutamylalanine (HMDB0341378) is an expected endogenous metabolite in human blood and urine, with a detection status of 'Detected but not Quantified' [1]. This contrasts with many other pyroglutamyl dipeptides (e.g., pyroglutamylvaline, pyroglutamylglycine) which have entries in chemical databases but lack documented detection as endogenous human metabolites in the same comprehensive resource [2].

Metabolomics Endogenous Peptides Biomarker Discovery

Chemical Stability Differentiation: The Pyroglutamyl Moiety in pGlu-Ala Confers pH-Dependent Stability Different from Free Amino Acids

The stability of the pyroglutamyl group, a cyclic lactam, is a key differentiator from standard linear dipeptides like alanylalanine (Ala-Ala). While the free amino acid pyroglutamic acid is known to be labile and decarboxylate to pyrrolidone under basic conditions (pH > 13) and is also unstable below pH 2 [1], the dipeptide pGlu-Ala is generally stable under standard physiological and laboratory storage conditions . This stability is a function of the protected N-terminus, which prevents common degradation pathways like diketopiperazine (DKP) formation that plague other dipeptides [2].

Peptide Stability Formulation Chemistry Degradation Pathways

Nootropic Activity Differentiation: L-Pyroglutamyl-D-Alanine-Amide, a Close Analog, Demonstrates Quantified In Vivo Efficacy at Specific Doses

While pGlu-Ala itself is a core structure, its amide derivative, L-pyroglutamyl-D-alanine amide, has been directly studied as a nootropic agent and compared to other compounds. In a rat model of cognitive deficit induced by intrauterine hypoxia, L-pyroglutamyl-D-alanine amide administered at 1 mg/kg/day was shown to correct cognitive disorders [1]. This contrasts with another nootropic, nooglutyl (N-5-hydroxy(nicotinoyl)-L-glutamic acid), which was effective only at a much higher dose of 25 mg/kg/day, highlighting a potential potency advantage for the pGlu-D-Ala-NH2 scaffold [1].

Nootropics Cognitive Enhancement In Vivo Pharmacology

Evidence-Based Applications for Pyroglutamylalanine (pGlu-Ala)


Substrate for High-Affinity Pyroglutamyl Peptidase Activity Assays

Based on its lower Km (0.34 mM) compared to pGlu-Tyr (0.47 mM) [1], pGlu-Ala is the preferred substrate for developing sensitive conductimetric or coupled enzymatic assays to measure pyroglutamyl peptidase (EC 3.4.19.3) activity. Its higher affinity allows for more precise kinetic measurements and improved assay sensitivity in biochemical and diagnostic applications.

Endogenous Metabolite Standard for Targeted Metabolomics

As an endogenous dipeptide detected in human blood and urine [2], pGlu-Ala can serve as an authentic standard for developing and validating targeted LC-MS/MS methods in metabolomics studies. Its known presence makes it valuable for investigating metabolic pathways and as a reference compound in biomarker discovery research.

Stable Building Block for Peptide Synthesis and N-Terminal Protection

The inherent stability of the N-terminal pyroglutamyl group makes pGlu-Ala a useful building block in peptide synthesis. It can be incorporated at the N-terminus to protect the peptide chain from non-specific aminopeptidase degradation, thereby enhancing the stability and bioavailability of synthetic peptide therapeutics or research tools [3].

Scaffold for Nootropic and Neuroprotective Drug Discovery

The demonstrated in vivo efficacy of the pGlu-Ala derivative L-pyroglutamyl-D-alanine amide in correcting cognitive deficits at low doses (1 mg/kg/day) [4] establishes this scaffold as a validated starting point for medicinal chemistry programs. Researchers can procure pGlu-Ala to synthesize and screen novel analogs for improved nootropic or neuroprotective properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

9 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pyroglutamylalanine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.